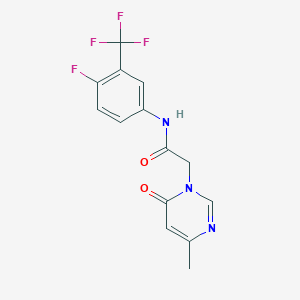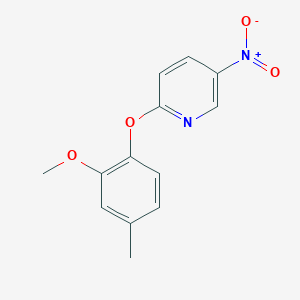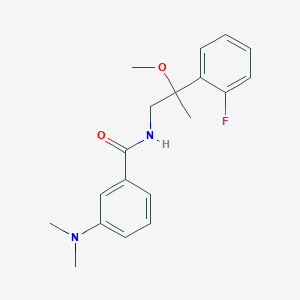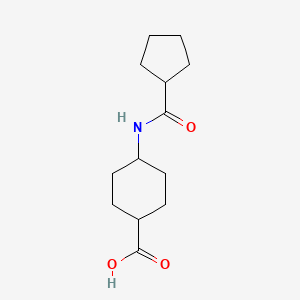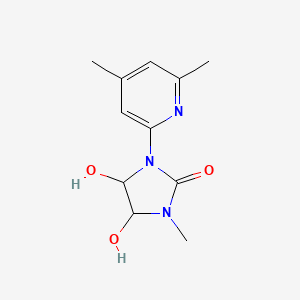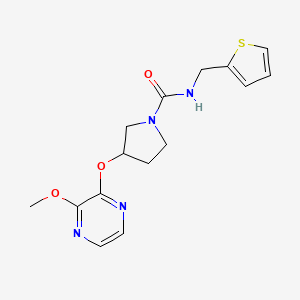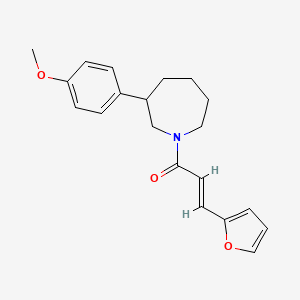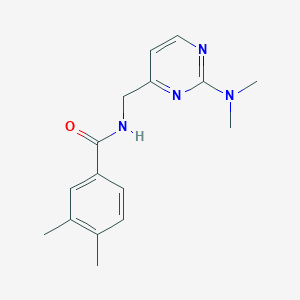
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide, also known as DMXB-A, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to a class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
One significant application is in the design and synthesis of isotype-selective small molecule histone deacetylase (HDAC) inhibitors, which have shown potential as anticancer drugs. A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and showing significant antitumor activity in vivo (Zhou et al., 2008).
Antiproliferative Activity
Another research application involves the synthesis of compounds for their antiproliferative activity against various cancer cell lines. A study described the synthesis, crystal structure, and antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which displayed promising anticancer activity (Huang et al., 2020).
Molecular Design for Sensing Applications
Pyrimidine-phthalimide derivatives have been developed for pH-sensing applications. These compounds exhibit solid-state fluorescence and solvatochromism, which can be tuned for specific applications by adjusting the electronic effects of substituents on the pyrimidine moiety (Yan et al., 2017).
Antimicrobial and Antitubercular Activities
Compounds based on pyrimidine analogues have been synthesized for their potential antimicrobial and antitubercular activities. Such studies contribute to the development of new antibiotics and treatments for tuberculosis (Chandrashekaraiah et al., 2014).
Development of PET Ligands
In neuroimaging, pyrimidin-4-yl derivatives have been synthesized for use as positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain, contributing to the understanding of neurological diseases (Fujinaga et al., 2012).
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)15(21)18-10-14-7-8-17-16(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEXFBNZXHVLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)
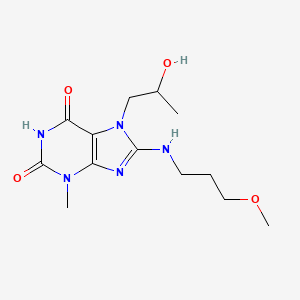

![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
